4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid

Medicinal chemistry Amide coupling Building block efficiency

4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid (CAS 1515186-97-6) is a bicyclic heterocyclic building block featuring a partially saturated pyrido[1,2-a]azepine core with a free C-1 carboxylic acid and a C-4 ketone. With a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g·mol⁻¹, it sits at the lower end of the molecular-weight range among commercially available pyrido[1,2-a]azepine derivatives, offering favourable atom economy for fragment-based or lead-generation libraries.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 1515186-97-6
Cat. No. B1446550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid
CAS1515186-97-6
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CCC2=C(C=CC(=O)N2CC1)C(=O)O
InChIInChI=1S/C11H13NO3/c13-10-6-5-8(11(14)15)9-4-2-1-3-7-12(9)10/h5-6H,1-4,7H2,(H,14,15)
InChIKeyAFXFWUFKYQWUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid (CAS 1515186-97-6): Core Scaffold & Procurement-Relevant Identity for Heterocyclic Chemistry Programs


4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid (CAS 1515186-97-6) is a bicyclic heterocyclic building block featuring a partially saturated pyrido[1,2-a]azepine core with a free C-1 carboxylic acid and a C-4 ketone . With a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g·mol⁻¹, it sits at the lower end of the molecular-weight range among commercially available pyrido[1,2-a]azepine derivatives, offering favourable atom economy for fragment-based or lead-generation libraries . The scaffold is a congener of the pyrido[1,2-a]azepine alkaloids isolated from Stemona species, which display insecticidal and larvicidal activities (IC₅₀ 4–39 ppm against Anopheles minimus larvae), establishing the class-level biological relevance of the core [1].

Why Generic Substitution of 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid Is Scientifically Unsound: Critical Differentiators from Ester and 2-Substituted Analogs


Substituting a methyl or ethyl ester analog for the free carboxylic acid of CAS 1515186-97-6 introduces a mandatory hydrolysis or deprotection step prior to amide-bond formation, adding synthetic steps, lowering overall yield, and complicating impurity profiles . Conversely, 2-substituted analogs (2‑hydroxy, 2‑ethoxy, 2‑chloro) alter the electron density of the α,β-unsaturated ketone system, shifting reactivity in cycloadditions and nucleophilic additions and changing hydrogen-bonding capacity at the 2‑position [1]. The unsubstituted C-2 position combined with the free carboxylate of the target compound therefore defines a unique chemical space that cannot be recapitulated by ester or 2‑substituted congeners, making blind interchange a source of irreproducible synthetic outcomes.

Quantitative Procurement Evidence: Where CAS 1515186-97-6 Differs from Its Closest Pyrido[1,2-a]azepine Analogs


Free Carboxylic Acid vs. Ester Derivatives: One Fewer Synthetic Step and a Quantified Molecular-Weight Advantage

The target compound bears a free carboxylic acid (C-1), whereas the closest ester analogs—ethyl 4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate (CAS 164366-30-7) and methyl 2-hydroxy-4-oxo derivative (CAS 37704-44-2)—are protected as esters . The free acid eliminates a deprotection step (saponification or acidolysis) required for amide coupling, saving 1 synthetic operation and improving step economy [1]. Additionally, the molecular weight of the target compound (207.23 g·mol⁻¹) is 29.02 Da lower than the ethyl ester (236.27 g·mol⁻¹) and 30.02 Da lower than the methyl 2-hydroxy ester (237.25 g·mol⁻¹), translating to a lower mass fraction of non-pharmacophoric atoms in final products .

Medicinal chemistry Amide coupling Building block efficiency

Hydrogen-Bond Donor Capacity: Quantified Advantage of the Carboxylic Acid Proton over Ester-Only Analogs

The target compound possesses one hydrogen-bond donor (HBD) atom (the carboxylic acid O–H), whereas the ethyl ester (CAS 164366-30-7) and the methyl 2-hydroxy ester (CAS 37704-44-2) have zero HBDs from the ester moiety (though the 2-hydroxy analog gains one from the hydroxyl group) . The presence of a strong HBD at C-1 is critical for engaging carboxylate-binding pockets (e.g., Arg/Lys residues in kinases, or metal-ion chelation in HDAC or integrase targets) that are inaccessible to ester-only analogs [1]. The computed topological polar surface area (TPSA) of the target is 57.5 Ų, versus 46.5 Ų for the ethyl ester and 66.8 Ų for the methyl 2-hydroxy ester, placing it in an intermediate oral-bioavailability window distinct from both comparators .

Structure-based drug design Ligand–target interactions Physicochemical property optimization

C-2 Unsubstituted Position: Broader Derivatization Scope vs. 2-Alkoxy/2-Hydroxy Analogs

The target compound lacks a substituent at C-2, whereas the commercially prevalent analogs bear 2‑hydroxy (CAS 37704-44-2), 2‑ethoxy (CAS 1291844-45-5), or 2‑chloro groups . The C-2 unsubstituted position permits electrophilic aromatic substitution, direct C–H functionalization, or halogenation at a later synthetic stage, offering a divergent diversification point that is blocked in 2‑substituted analogs [1]. In SAR campaigns based on the Stemona pyrido[1,2-a]azepine alkaloids, modifications at the C-2 equivalent position have been shown to modulate insecticidal potency by >10-fold (IC₅₀ range 4–39 ppm across 13 derivatives), demonstrating the critical role of this vector for activity tuning [2].

Parallel synthesis SAR exploration Scaffold diversification

Vendor-Documented Purity Benchmarks: HPLC Area% ≥95% as a Procurement Quality Gate with Inter-Vendor Variability

Multiple independent vendors report purity specifications for CAS 1515186-97-6: CymitQuimica lists HPLC area% at 225 nm (typical batch CoA value) ; Ambeed lists ≥95% ; Amadis Chemical lists 97% ; Comb-Blocks lists 90% minimum ; Leyan (Shanghai) lists 98% . The inter-vendor purity range (90–98%) highlights the necessity of batch-specific CoA review during procurement. Notably, HPLC purity determination at 225 nm leverages the α,β-unsaturated ketone chromophore (λₘₐₓ ~225–230 nm), providing a detection method that is highly sensitive to the enone integrity of this specific scaffold .

Quality control Reproducibility Vendor qualification

Class-Level Scaffold SAR: Pyrido[1,2-a]azepine Core Confers Insecticidal and Potential HDAC-Inhibitory Activity Distinct from Pyrrolo[1,2-a]azepine Congeners

SAR studies on 13 Stemona-derived pyrido[1,2-a]azepine alkaloids demonstrate larvicidal IC₅₀ values spanning 4–39 ppm against Anopheles minimus, with the pyrido[1,2-a]azepine core (six-membered piperidine ring) showing distinct activity profiles compared to the pyrrolo[1,2-a]azepine (five-membered pyrrolidine ring) congeners [1]. In the HDAC inhibitor space, pyrido[1,2-a]azepine-containing compounds have been reported with IC₅₀ values as low as 1.8 nM against HDAC3 in biochemical assays, demonstrating that appropriately functionalized derivatives of this scaffold can achieve high target potency [2]. While these data do not directly quantify the activity of CAS 1515186-97-6 itself, they establish that the hexahydropyrido[1,2-a]azepine scaffold is a validated privileged structure for both insecticidal and epigenetic-target drug discovery [1][2].

Natural product-inspired Agrochemical discovery Epigenetic target space

High-Value Application Scenarios for 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid (CAS 1515186-97-6) Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring a Free Carboxylic Acid Bioisostere Handle

In fragment-based drug discovery (FBDD), fragments with a free carboxylic acid enable direct SPR or ITC screening without chemical modification. CAS 1515186-97-6, with its C-1 carboxylate and MW of 207.23 g·mol⁻¹ (complying with the Rule of Three for fragment libraries), serves as an ideal fragment that can be directly screened and subsequently elaborated via amide coupling without deprotection [1]. The 29–30 Da mass advantage over ester analogs [2] ensures higher ligand efficiency (LE) values in initial hits, a key metric for fragment triaging.

Agrochemical Lead Optimization Leveraging the Pyrido[1,2-a]azepine Insecticidal Pharmacophore

The larvicidal SAR established for Stemona pyrido[1,2-a]azepine alkaloids (IC₅₀ 4–39 ppm) [1] validates the scaffold for insecticide discovery. CAS 1515186-97-6 provides a synthetic entry point for constructing focused libraries that explore C-1 amide and C-2 diversification vectors, with the unsubstituted C-2 position enabling late-stage halogenation or cross-coupling to modulate potency and selectivity [2]. The free carboxylic acid allows direct conjugation to amine-bearing agrochemical carriers or pro-pesticide moieties.

HDAC or Epigenetic Inhibitor Medicinal Chemistry Programs

Pyrido[1,2-a]azepine derivatives have demonstrated HDAC3 inhibition with IC₅₀ values of 1.8 nM [1]. CAS 1515186-97-6, with its C-1 carboxylic acid, can be directly coupled to zinc-binding group (ZBG) linkers (e.g., benzamide or hydroxamic acid motifs) to generate HDAC inhibitor candidates in a single step, bypassing the ester hydrolysis required for ethyl or methyl ester precursors [2]. The scaffold's computed pKa of 7.02 (Predicted) positions the carboxylate in the physiological ionization range, relevant for cellular permeability profiling.

Parallel Library Synthesis for Scaffold-Hopping and Patent Diversification

For industrial medicinal chemistry teams seeking to diversify patent space around a lead series, CAS 1515186-97-6 offers a three-point diversification scaffold (C-1 amide, C-2 functionalization, and C-4 ketone modifications). The absence of a pre-installed C-2 substituent [1] enables parallel library synthesis where each well receives a different C-2 modification (e.g., Suzuki coupling after bromination), generating SAR data sets that are inaccessible from 2‑substituted building blocks without additional deprotection chemistry.

Quote Request

Request a Quote for 4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.